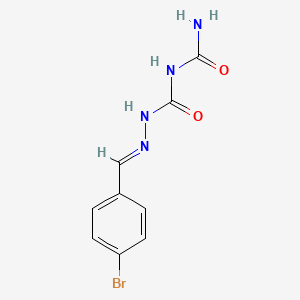
(2E)-2-(4-bromobenzylidene)-N-carbamoylhydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(4-bromobenzylidene)hydrazine is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydrazine moiety linked to a bromobenzylidene group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of (2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(4-bromobenzylidene)hydrazine typically involves multiple steps, starting with the preparation of the hydrazine derivative and the bromobenzylidene precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
(2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(4-bromobenzylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions, often employing reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
(2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(4-bromobenzylidene)hydrazine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(4-bromobenzylidene)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. Its hydrazine moiety allows it to form stable complexes with metal ions, which can influence its biological activity.
Comparison with Similar Compounds
(2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(4-bromobenzylidene)hydrazine can be compared with similar compounds such as:
4-Aminoantipyrine: Known for its use in biochemical assays and as an analgesic.
2,2′-Oxydiethylamine: Used in the synthesis of polymers and as a curing agent for epoxy resins.
The uniqueness of (2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(4-bromobenzylidene)hydrazine lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H9BrN4O2 |
|---|---|
Molecular Weight |
285.10 g/mol |
IUPAC Name |
1-[(E)-(4-bromophenyl)methylideneamino]-3-carbamoylurea |
InChI |
InChI=1S/C9H9BrN4O2/c10-7-3-1-6(2-4-7)5-12-14-9(16)13-8(11)15/h1-5H,(H4,11,13,14,15,16)/b12-5+ |
InChI Key |
LOGRVVGVULBXGN-LFYBBSHMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)NC(=O)N)Br |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)NC(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-(4-Isobutoxy-3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15086113.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-chlorobenzohydrazide](/img/structure/B15086116.png)
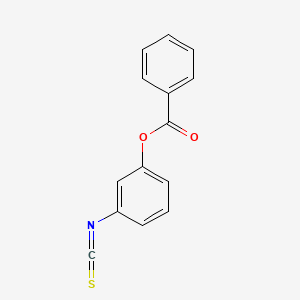
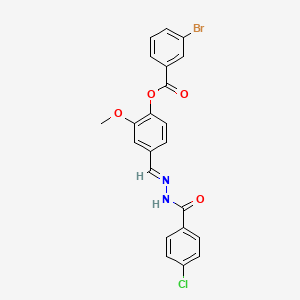

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15086157.png)
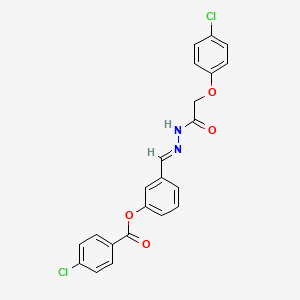
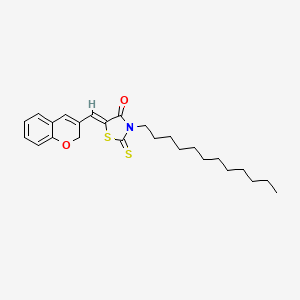
![3-Ethyl-5,6-dimethyl-2-((4-methylbenzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15086176.png)
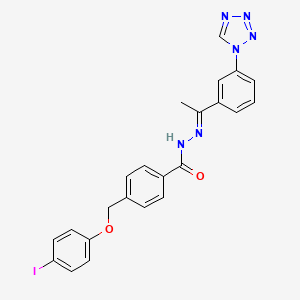
![4-[[(E)-3-(2-furanyl)-2-methylprop-2-enylidene]amino]-3-(3-pyridinyl)-1H-1,2,4-triazole-5-thione](/img/structure/B15086183.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B15086187.png)
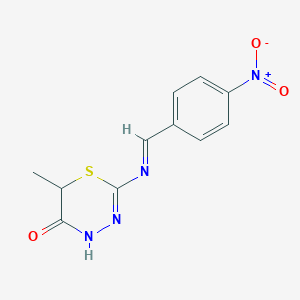
![N'-[(E)-(4-chlorophenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15086195.png)
